Vincetoxicoside A

描述

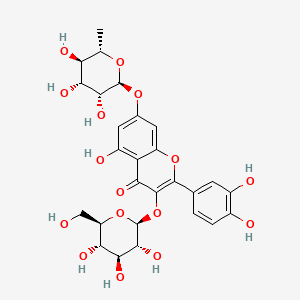

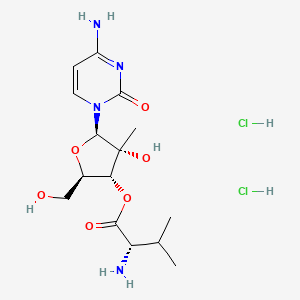

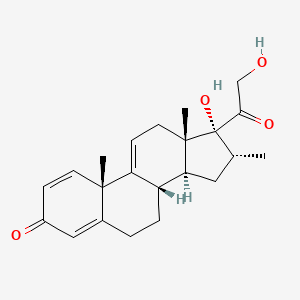

Vincetoxicoside A is a compound with the molecular formula C27H30O16 . It is known to exhibit antimicrobial, antioxidant, and anti-inflammatory properties .

Molecular Structure Analysis

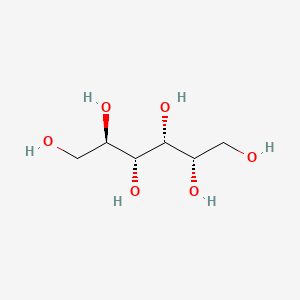

The molecular structure of Vincetoxicoside A consists of a quercetin core attached to a beta-D-glucopyranosyl residue at position 3 and an alpha-L-rhamnopyranosyl residue at position 7 via glycosidic linkages . The exact mass of the molecule is 610.15, and its molecular weight is 610.520 .科学研究应用

抗肿瘤活性

Vincetoxicoside A,源自植物如Vincetoxicum arnottianum,显示出作为抗癌剂的潜力。Engel等人(2016年)研究了Vincetoxicum arnottianum的甲醇提取物对人类骨骼和乳腺癌细胞系的抗肿瘤效果。他们发现该提取物显著降低了这些癌细胞的细胞存活率,主要通过诱导细胞周期中的G2/M阻滞和稳定肌动蛋白应激纤维来减少细胞活动性 (Engel et al., 2016)。

抗生素特性

Mogg等人(2008年)在Vincetoxicum rossicum的根提取物中鉴定出(±)-antofine作为细菌和真菌的主要抑制剂,尤其对包括广泛宿主范围植物病原体在内的多种类群表现出明显的抗真菌活性。这表明Vincetoxicoside A和相关化合物可能在应对基于植物的真菌感染和其他微生物威胁方面具有价值 (Mogg et al., 2008)。

性腺保护作用

Zahra等人(2020年)研究了Vincetoxicum arnottianum(VAM)的甲醇提取物对雄性Sprague Dawley大鼠双酚A诱导的睾丸毒性的保护潜力。他们的研究结果显示,VAM共同给药减轻了双酚A的毒性作用,并恢复了睾丸组织中生殖激素和抗氧化剂水平的改变。这表明Vincetoxicoside A在改善睾丸毒性和激素失衡方面具有潜力 (Zahra et al., 2020)。

抗喂食活性

Güzel等人(2017年)对Vincetoxicum属植物进行了抗喂食活性研究,包括针对Spodoptera littoralis和Leptinotarsa decemlineata等害虫的研究。他们发现这些植物提取物显示出显著的抗喂食活性,可能为农业害虫控制提供自然解决方案 (Güzel等人,2017年)。

抗氧化特性

植物提取物中存在Vincetoxicoside A与抗氧化特性相关联。Phan等人(2016年)在Cleome viscosa L.的叶子中分离出Vincetoxicoside A,并提出其作为抗氧化剂的潜力 (Phan et al., 2016)。

抗炎活性

Vincetoxicoside A已被研究其抗炎潜力。Zahra等人(2020年)调查了Vincetoxicum arnottianum提取物对大鼠炎症的缓解能力。他们发现显著的抗炎活性,特别是在乙酸乙酯分数中,有效地恢复了佐剂诱导炎症期间血清中炎症因子和一氧化氮水平的增加 (Zahra et al., 2020)。

转录组和叶绿体基因组分析

Yu等人(2021年)对Vincetoxicum versicolor的转录组和叶绿体基因组进行了研究,为Vincetoxicum属物种的分子进化和系统发育意义提供了见解,包括含有Vincetoxicoside A的物种 (Yu et al., 2021)。

生物除草控制

利用像Hypena opulenta这样的生物控制剂来控制入侵的Vincetoxicum物种,其中包括Vincetoxicoside A,已经得到探讨。Karn等人(2020年)回顾了H. opulenta作为控制Vincetoxicum的生物制剂的有效性,强调了它对减少植物的茎生物量和种子繁殖的影响(Karn et al., 2020)。

作用机制

Target of Action

Vincetoxicoside A primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

Vincetoxicoside A interacts with α-glucosidase, inhibiting its activity . This interaction prevents the breakdown of complex carbohydrates, thereby reducing the amount of simple sugars absorbed in the intestines.

Biochemical Pathways

The inhibition of α-glucosidase by Vincetoxicoside A affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of complex carbohydrates, leading to a reduction in the absorption of simple sugars in the intestines. The downstream effect of this action is a potential reduction in blood glucose levels, which could be beneficial in the management of conditions like diabetes.

Result of Action

The primary result of Vincetoxicoside A’s action is the potential reduction in blood glucose levels . By inhibiting α-glucosidase and reducing the absorption of simple sugars, Vincetoxicoside A could help manage blood glucose levels, particularly after meals.

Action Environment

The action, efficacy, and stability of Vincetoxicoside A could be influenced by various environmental factors. For instance, the presence of other compounds could affect its action. As seen in a study, the antioxidant activity of Vincetoxicoside A was found to be stronger when present with other compounds . Additionally, factors such as pH, temperature, and the presence of other enzymes could also influence the stability and efficacy of Vincetoxicoside A.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCXMIQUNROBJ-JFNZIVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936841 | |

| Record name | Vincetoxicoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vincetoxicoside A | |

CAS RN |

18016-58-5 | |

| Record name | Quercetin 3-O-glucoside 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincetoxicoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Vincetoxicoside A and where is it found?

A1: Vincetoxicoside A is a chemical compound found in the root extract of Cleome viscosa [], an invasive weed. It has also been identified in Incarvillea mairei var. granditlora (Wehrhahn) Grierson [].

Q2: Has Vincetoxicoside A shown any potential biological activity?

A2: While specific research on Vincetoxicoside A is limited in the provided abstracts, a closely related compound, Vincetoxicoside B, exhibited synergistic antifungal activity when combined with other flavonoids []. This suggests that Vincetoxicoside A may possess similar biological properties worth investigating.

Q3: Are there any studies on the potential applications of Vincetoxicoside A?

A3: Unfortunately, the provided abstracts do not delve into specific applications of Vincetoxicoside A. Further research is needed to explore its potential uses based on its chemical properties and potential biological activities.

Q4: What are the next steps in the research of Vincetoxicoside A?

A4: Future research should focus on:

- Isolation and purification: Developing efficient methods to obtain pure Vincetoxicoside A for further characterization and analysis [, ].

- Structural elucidation: Fully characterizing the chemical structure of Vincetoxicoside A using advanced spectroscopic techniques [].

- Biological activity screening: Investigating its potential antifungal, antiviral, or other bioactivities through in vitro and in vivo studies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

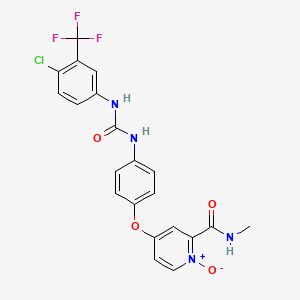

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)